Stepronin sodium
CAS No.: 78126-10-0
Cat. No.: VC1934318
Molecular Formula: C10H10NNaO4S2
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78126-10-0 |
|---|---|
| Molecular Formula | C10H10NNaO4S2 |
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | sodium;2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetate |
| Standard InChI | InChI=1S/C10H11NO4S2.Na/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7;/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1 |
| Standard InChI Key | LAKRODSFPQQVBB-UHFFFAOYSA-M |
| SMILES | CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+] |
| Canonical SMILES | CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+] |
Introduction
Chemical Properties and Structure
Stepronin sodium is the sodium salt form of stepronin, enhancing the parent compound's solubility and bioavailability. It is identified by the CAS number 78126-10-0, with a molecular formula of C₁₀H₁₀NNaO₄S₂ and a molecular weight of 295.3 g/mol . The IUPAC name for this compound is sodium 2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetate .
Structural Characteristics
Stepronin sodium contains a thiophene ring connected to a propanoyl group via a sulfur linkage, with a glycine moiety attached through an amide bond. The presence of this specific chemical arrangement contributes to its pharmacological properties and biological activity.
| Property | Value |
|---|---|
| CAS Number | 78126-10-0 |
| Molecular Formula | C₁₀H₁₀NNaO₄S₂ |
| Molecular Weight | 295.3 g/mol |
| Boiling Point | 521.2°C at 760 mmHg |
| Flash Point | 269°C |
| LogP | 0.71640 |
| PSA | 143.33000 |
Chemical Identifiers
The compound can be identified using various systematic nomenclature systems. Its InChI Key is LAKRODSFPQQVBB-UHFFFAOYSA-M, providing a standardized method for digital representation of the chemical structure . The SMILES notation, [Na+].CC(SC(=O)C1=CC=CS1)C(=O)NCC([O-])=O, offers another representation of its molecular structure .
Pharmacological Effects
Stepronin sodium exhibits multiple pharmacological activities, with its primary action being as a mucolytic agent.
Mucolytic Mechanism
The compound acts as an expectorant by promoting the drainage of mucus from the lungs through two primary mechanisms:
-
It thins the mucus by affecting its viscosity, making it easier to expectorate
-
It lubricates the irritated respiratory tract, facilitating mucus movement and clearance
At the cellular level, stepronin sodium inhibits airway secretion through dual mechanisms:
-
Decreasing chloride ion secretion from epithelial cells
-
Reducing mucus glycoprotein secretion from submucosal glands
Clinical Applications
The primary clinical utility of stepronin sodium centers on respiratory conditions characterized by excessive or abnormal mucus production.
Respiratory Conditions
Stepronin sodium is primarily used to alleviate respiratory conditions associated with excessive mucus production, including:
-
Chronic bronchitis
-
Asthma with mucus hypersecretion
-
Other conditions with compromised mucociliary clearance
Its mucolytic properties help improve lung function and reduce symptoms like coughing and shortness of breath in patients with these conditions. As an expectorant, it facilitates the removal of mucus from the respiratory tract, thereby improving airflow and respiratory comfort.
Therapeutic Classification
The compound is classified under the WHO-ATC code QR05CB11, indicating its recognition as a therapeutic agent for respiratory conditions . This classification places it among other mucolytic agents used in respiratory medicine.
Research Findings
Beyond its established role as a mucolytic agent, research on stepronin sodium reveals promising additional therapeutic potential.
Immunosuppressive Properties
Significant research indicates that stepronin exhibits immunosuppressive properties. Studies have demonstrated:
-
Prevention of graft-versus-host disease (GVHD) in mouse models
-
Mechanism of action similar to cyclosporine A (CyA)
-
Lower toxicity profile compared to CyA in animal and human studies
This immunosuppressive activity could potentially expand the clinical utility of stepronin sodium to transplantation medicine and autoimmune conditions, although further clinical trials would be needed to establish these applications.
Antiviral Activity
Research has identified antiviral properties of stepronin, particularly against human immunodeficiency virus-1 (HIV-1):
-
It demonstrates the ability to block HIV-1 replication in mononuclear cells in vitro
-
The mechanism appears to be indirect, suggesting novel pathways of antiviral activity
These findings suggest potential applications in antiviral therapy, particularly for respiratory viral infections, though additional research is needed to elucidate the precise mechanisms and clinical relevance.
Pharmacokinetic Considerations
The sodium salt formulation of stepronin enhances its pharmacokinetic profile compared to the parent compound. The improved solubility and bioavailability contribute to better absorption and distribution, potentially enhancing therapeutic efficacy. This formulation advantage is particularly important for respiratory medications, where rapid onset of action can be critical for symptom relief.
Synonyms and Product Information
Stepronin sodium is marketed under various trade names across different regions. Common alternative names include:
| Synonym | Type |
|---|---|
| Tioten | Trade Name |
| Broncoplus | Trade Name |
| Prostenoglycine sodium | Alternative Name |
| Tiofacic sodium | Alternative Name |
This diversity of names reflects the compound's global presence in therapeutic contexts, particularly for respiratory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume